Anaxirone

Water solubility Formulation development Triepoxide analogue comparison

Anaxirone (INN; also known as 1,2,4-triglycidylurazol, TGU, NSC is a synthetic triepoxide alkylating agent rationally developed from the parent triepoxide teroxirone (α-TGT). It bears three reactive oxirane (epoxide) groups appended to a 1,2,4-triazolidine-3,5-dione core, enabling DNA alkylation and cross-linking that inhibit DNA synthesis.

Molecular Formula C11H15N3O5
Molecular Weight 269.25 g/mol
CAS No. 99212-42-7
Cat. No. B10784178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnaxirone
CAS99212-42-7
Molecular FormulaC11H15N3O5
Molecular Weight269.25 g/mol
Structural Identifiers
SMILESC1C(O1)CN2C(=O)N(N(C2=O)CC3CO3)CC4CO4
InChIInChI=1S/C11H15N3O5/c15-10-12(1-7-4-17-7)11(16)14(3-9-6-19-9)13(10)2-8-5-18-8/h7-9H,1-6H2
InChIKeyZTXDHEQQZVFGPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anaxirone (CAS 99212-42-7) Procurement Guide: Triepoxide Alkylating Agent for Preclinical Oncology and Bone Marrow Transplantation Research


Anaxirone (INN; also known as 1,2,4-triglycidylurazol, TGU, NSC 332488) is a synthetic triepoxide alkylating agent rationally developed from the parent triepoxide teroxirone (α-TGT) [1]. It bears three reactive oxirane (epoxide) groups appended to a 1,2,4-triazolidine-3,5-dione core, enabling DNA alkylation and cross-linking that inhibit DNA synthesis [2]. Unlike many first-generation triepoxides, Anaxirone was selected for clinical development on the basis of superior physicochemical properties and an improved therapeutic range in animal models [1]. Its clinical evaluation spans Phase I and multiple Phase II trials across solid tumour indications, and it has been investigated as a high-dose conditioning agent preparatory to bone marrow transplantation [3].

Why Anaxirone (TGU) Cannot Be Replaced by Other Triepoxide Alkylating Agents: Key Differentiation Drivers


Triepoxide alkylating agents share a common DNA-cross-linking mechanism, yet clinically meaningful differences in water solubility, dose-limiting toxicity profile, pharmacokinetic clearance rate, and activity against alkylator-resistant tumours preclude simple substitution between in-class compounds [1]. Anaxirone (TGU) was specifically engineered to overcome the formulation-limiting poor water solubility and phlebitis-dominated toxicity that curtailed clinical development of the parent compound teroxirone (α-TGT) [2]. Furthermore, its unique combination of rapid plasma clearance (t½ ≈ 2.1 min), myelosuppression as the dominant dose-limiting toxicity, and demonstrated efficacy against cyclophosphamide-resistant experimental tumours create a differentiated profile that cannot be assumed for other triepoxides or conventional alkylating agents [3]. The quantitative evidence below establishes where these differences are measurable and procurement-relevant.

Anaxirone (TGU) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons Against Key Analogues


Water Solubility: Anaxirone (7% w/v) vs. Teroxirone (α-TGT) — Formulation-Enabling Differential

Anaxirone (TGU) exhibits water solubility of 7% (approximately 70 mg/mL), a property explicitly noted as a key selection criterion favouring its clinical development over the parent triepoxide teroxirone (α-TGT, NSC 296934) [1]. In contrast, the Phase I trial of α-TGT concluded that further trials with TGT should await the development of more water-soluble formulations, directly citing poor aqueous solubility as a development-limiting liability [2]. This solubility advantage was confirmed in the preclinical screening programme in which TGU showed 'the highest therapeutic activity and a good level of water-solubility' among numerous epoxyde derivatives tested against murine P388 leukaemia [3].

Water solubility Formulation development Triepoxide analogue comparison

Activity Against Cyclophosphamide-Resistant P388 Leukaemia: Direct Preclinical Efficacy Comparison

In a direct comparative preclinical study, Anaxirone (TGU) demonstrated marked in vivo activity against a subline of P388 leukaemia totally resistant to cyclophosphamide [1]. The parent triepoxide α-TGT was also reported active against a cyclophosphamide-resistant P388 subline [2]; however, TGU was specifically highlighted for this property as a key element warranting clinical studies [1]. Additionally, the Hilgard et al. review confirms that TGU exerts antitumour activity in a wide spectrum of experimental tumours, 'including those resistant to cyclophosphamide' [3]. The ability to overcome cyclophosphamide resistance is not a universal property of alkylating agents and represents a specific differentiation point for TGU among this class.

Alkylator resistance P388 leukaemia Cyclophosphamide

Dose-Limiting Toxicity Profile: Myelosuppression (TGU) vs. Phlebitis (α-TGT) — Clinical Tolerability Differentiation

The dose-limiting toxicity (DLT) profile of Anaxirone (TGU) is dominated by myelosuppression, as established in two independent Phase I trials. Hansen et al. (1985) reported haematologic toxicity as dose-limiting with a steep dose-toxicity curve: at 650 mg/m², 2/10 patients developed WHO grade II toxicity; at 800 mg/m², 7/17 patients developed grade III or IV toxicity [1]. Cunningham et al. (1986) confirmed myelosuppression as DLT with mean WBC nadir of 2.0 ± 0.8 × 10⁹/L and mean platelet nadir of 41 ± 31 × 10⁹/L at 800 mg/m² [2]. In contrast, the Phase I trial of the parent triepoxide α-TGT identified severe phlebitis as the primary DLT, becoming apparent at doses as low as 480 mg/m² and observed with increasing frequency and intensity at higher doses, with leukopenia occurring only above 1,800 mg/m² [3]. The TGT investigators explicitly recommended that further trials await more water-soluble derivatives, directly leading to TGU's development [3].

Dose-limiting toxicity Myelosuppression Phlebitis

Plasma Pharmacokinetics: Ultra-Rapid Clearance (t½ = 2.1 min) of Anaxirone (TGU) vs. Teroxirone (t½ < 5 min)

Anaxirone (TGU) exhibits an extremely short plasma elimination half-life. In the Phase I pharmacokinetic study by Cunningham et al., data from 7 patients best fit a one-compartment model with exponential decay and a t½ of only 2.1 minutes [1]. This rapid clearance was also noted in the Hilgard et al. review, which attributed it to the compound's very high biochemical reactivity [2]. For comparison, teroxirone (α-TGT) has a reported plasma half-life of fewer than 5 minutes in rabbits and humans, with some sources indicating approximately 1 minute in blood [3]. While both agents are rapidly cleared, TGU's well-characterised 2.1-minute half-life with a defined one-compartment model provides a reproducible pharmacokinetic framework supporting its use as an intravenous bolus agent [1].

Plasma half-life Pharmacokinetics Intravenous bolus

Bone Marrow Transplantation Conditioning: TGU + Busulfan Combination Lacks Synergistic Nonhematologic Toxicity vs. TGU + Total-Body Irradiation

In a preclinical dog model study by Beelen et al., high-dose Anaxirone (TGU) was evaluated as a conditioning agent for bone marrow transplantation. TGU in combination with total-body irradiation (TBI) produced synergistic gastrointestinal toxicity, necessitating a 50% reduction of the TGU dose compared with the single-agent dose [1]. In contrast, the combination of TGU and high-dose busulfan resulted in no apparent nonhematologic synergistic toxicities [1]. TGU single-agent LD50 was estimated at 60 mg/kg, with dose-dependent and dose-limiting gastrointestinal toxicity occurring between 40 and 75 mg/kg [1]. Furthermore, the immunosuppressive properties of TGU in the busulfan combination enabled sustained histocompatible allogeneic marrow engraftment in 3 of 4 animals [1].

Bone marrow transplantation Conditioning regimen Busulfan

Preclinical Therapeutic Ranking: Anaxirone (TGU) as the Highest-Activity Triepoxide in the Epoxyde Derivative Screening Programme

In a comprehensive preclinical screening programme of new epoxyde derivatives tested against murine P388 leukaemia, Anaxirone (TGU, NSC-332488) was identified as the compound showing 'the highest therapeutic activity and a good level of water-solubility,' leading to its selection as the lead candidate for Phase I clinical trials over numerous structural analogues [1]. The parent compound α-TGT (teroxirone, NSC-296934) served as the reference standard for this screening cascade [1]. TGU additionally demonstrated antitumour efficacy across a broader panel including B16 melanoma, colon 38 tumour, and advanced RC renal carcinoma, producing total tumour regression in the latter model [2]. This class-level superiority was a deliberate outcome of rational drug design: TGU was synthesised from the original triepoxide TGT specifically to achieve superior physicochemical properties and an improved therapeutic range [3].

Therapeutic activity ranking Epoxyde derivatives P388 leukaemia screen

Anaxirone (TGU) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Preclinical Investigation of Alkylator-Resistant Tumour Models Where Cyclophosphamide Has Failed

Anaxirone (TGU) is the triepoxide of choice for in vivo efficacy studies in cyclophosphamide-resistant tumour models. Its demonstrated activity against a P388 leukaemia subline totally resistant to cyclophosphamide [1], combined with activity against a broad panel including B16 melanoma and RC renal carcinoma [1], makes it a valuable tool compound for elucidating resistance mechanisms distinct from those affecting oxazaphosphorine-based alkylators. Recommended dosing for murine models can be referenced from the extensive preclinical literature using intraperitoneal administration routes [1].

Bone Marrow Transplantation Conditioning Regimen Research Using TGU + Busulfan Combinations

For investigators developing non-TBI conditioning protocols for bone marrow transplantation, the TGU + busulfan combination offers a specific advantage: unlike TGU + TBI, which produces synergistic gastrointestinal toxicity mandating a 50% TGU dose reduction, the busulfan combination exhibits no apparent nonhematologic synergistic toxicity and supports allogeneic engraftment (3/4 animals in preclinical dog model) [2]. TGU single-agent LD50 in the dog model is 60 mg/kg, providing a defined toxicology reference point for dose-ranging studies [2].

Pharmacokinetic and Locoregional Infusion Studies Exploiting Ultra-Rapid Plasma Clearance (t½ = 2.1 min)

Anaxirone's precisely characterised plasma half-life of 2.1 minutes (one-compartment model, exponential decay) [3] supports its use in pharmacokinetic studies requiring agents with minimal systemic accumulation. The established reversed-phase HPLC analytical method with 250 ng/mL sensitivity enables reproducible bioanalytical quantification in biological specimens [4]. This pharmacokinetic profile historically supported investigation of locoregional infusion strategies where rapid systemic clearance minimises exposure to non-target tissues [3].

Structure-Activity Relationship (SAR) Studies Comparing Triazolidinedione-Based vs. Triazinetrione-Based Triepoxide Scaffolds

Anaxirone (1,2,4-triazolidine-3,5-dione core) offers a chemically distinct scaffold from teroxirone (1,3,5-triazine-2,4,6-trione core) [5]. The replacement of the triazinetrione ring with a triazolidinedione ring resulted in markedly improved water solubility (7% vs. formulation-limiting solubility) and a shift in dose-limiting toxicity from phlebitis to myelosuppression [6]. This scaffold comparison is valuable for medicinal chemistry programmes exploring heterocyclic core replacements to modulate physicochemical and toxicological properties of polyepoxide alkylating agents.

Quote Request

Request a Quote for Anaxirone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.